

An In-depth Technical Guide to the Physical Properties of Sodium Pentafluoropropionate

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Compound of Interest

Compound Name: Sodium pentafluoropropionate

Cat. No.: B1301907

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Introduction and Strategic Importance

Sodium pentafluoropropionate (CAS No. 378-77-8) is the sodium salt of pentafluoropropionic acid. As a key member of the per- and polyfluoroalkyl substances (PFAS) family, it serves as a critical fluorinated building block in advanced chemical synthesis.^[1] Its utility spans the preparation of specialized organometallic reagents, such as tributyltin pentafluoropropionate, and as a precursor in the synthesis of complex molecules like o-fluoroalkyl-benzenesulfonamides, which are relevant in the agrochemical and pharmaceutical industries.^{[1][2]} For researchers, drug development professionals, and synthetic chemists, a comprehensive understanding of its physical properties is not merely academic; it is fundamental to its effective handling, reaction design, and process optimization. This guide provides a detailed examination of these properties, synthesizing publicly available data with expert insights to support its practical application in a laboratory and development setting.

Molecular Structure and Physicochemical Identity

At its core, **Sodium pentafluoropropionate** is an ionic compound consisting of a sodium cation (Na^+) and a pentafluoropropionate anion ($\text{CF}_3\text{CF}_2\text{COO}^-$). The anion features a three-carbon chain where the strong electron-withdrawing effects of the five fluorine atoms significantly influence the molecule's overall electronic character and, consequently, its physical properties.

The IUPAC name for this compound is sodium 2,2,3,3,3-pentafluoropropanoate.^[3] Its identity is unambiguously confirmed by the following identifiers:

- CAS Number: 378-77-8[4][5]
- Molecular Formula: C₃F₅NaO₂[3]
- InChIKey: SCWLIHXXYXFUFV-UHFFFAOYSA-M[1]
- Canonical SMILES: C(=O)(C(C(F)(F)F)(F)F)[O-].[Na+][3]

Caption: Chemical structure of **Sodium Pentafluoropropionate**.

Summary of Physical Properties

For rapid assessment and comparison, the core physical properties of **Sodium pentafluoropropionate** are summarized in the table below.

Property	Value	Source(s)
Chemical Formula	C ₃ F ₅ NaO ₂ / CF ₃ CF ₂ COONa	[1][3]
Molecular Weight	186.01 g/mol	[1][4]
Appearance	White to off-white solid, crystalline powder	[1][6]
Melting Point	226 - 229 °C (with decomposition)	[1][6]
Boiling Point	Not applicable (ionic salt)	N/A
Density	Data not available	N/A
Solubility	Soluble in water; quantitative data scarce	[7]
Hygroscopicity	Hygroscopic	[6][8]
pKa (Parent Acid)	~0.38 (Predicted for CF ₃ CF ₂ COOH)	[9]

In-Depth Analysis of Key Physical Characteristics

Physical State and Handling

Sodium pentafluoropropionate is a white to off-white solid at standard temperature and pressure.[1][6] Commercial grades are typically supplied as a crystalline powder. A critical handling characteristic is its hygroscopic nature.[6][8] This property necessitates storage in a cool, dry place within a tightly sealed container to prevent moisture absorption, which could affect sample weight accuracy and potentially lead to clumping or degradation over time. Standard personal protective equipment, including gloves, safety glasses, and a dust mask, is recommended during handling to avoid irritation.

Thermal Properties

The compound exhibits a melting point in the range of 226-229 °C, at which point it also undergoes decomposition.[1][6] The pyrolysis of the sodium salt of pentafluoropropionic acid is a known laboratory method for generating tetrafluoroethylene (C₂F₄), carbon dioxide, and sodium fluoride, indicating the pathway of its thermal breakdown.[9] As an ionic salt with a high melting point, it does not have a boiling point under atmospheric pressure; it will decompose before it can vaporize.

Solubility and Solution Behavior

While specific quantitative solubility data (e.g., g/100 mL) is not widely published, **Sodium pentafluoropropionate** is known to be soluble in water. This is evidenced by its hygroscopicity and the use of deuterium oxide (D₂O) as a solvent for acquiring its ¹H NMR spectra.[7]

The solution behavior is dictated by the properties of its parent acid, pentafluoropropionic acid (PFPrA). PFPrA is a very strong acid due to the powerful inductive electron-withdrawing effect of the five fluorine atoms. Its predicted pK_a is approximately 0.38, making it comparable in strength to other perfluorinated carboxylic acids like trifluoroacetic acid.[9] Consequently, in aqueous solutions, **Sodium pentafluoropropionate** will be fully dissociated, and the pentafluoropropionate anion will be the predominant species across the entire physiological pH range. The solution will be slightly basic due to the hydrolysis of the propionate anion, but given the extremely low basicity of this highly fluorinated anion, the pH of a neutral salt solution will be very close to 7.

Density

There is no readily available experimental data for the bulk or crystal density of **Sodium pentafluoropropionate**. For reference, its parent acid, the liquid 2,2,3,3,3-Pentafluoropropionic acid, has a density of approximately 1.57 g/cm³ at 20 °C.[10] While not directly transferable, this high value, typical for fluorinated compounds, suggests that the solid salt also possesses a relatively high density.

Spectroscopic Profile

Spectroscopic analysis is essential for identity confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: As the molecule contains no hydrogen atoms on the anion, a ¹H NMR spectrum in D₂O would be expected to show only trace signals from impurities or residual protons in the solvent. SpectraBase confirms the availability of ¹H NMR data for this compound.[7]
- ¹⁹F NMR: This is the most informative NMR technique for this compound. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive.[11] The spectrum is expected to show two distinct signals corresponding to the two different fluorine environments: the trifluoromethyl (-CF₃) group and the difluoromethylene (-CF₂) group.
 - The -CF₃ signal typically appears around -80 to -85 ppm relative to CFCI₃.
 - The -CF₂- signal adjacent to the carboxylate group would be expected to appear further downfield.
 - A distinct three-bond coupling (³JFF) would be observed between these two groups, resulting in a triplet for the -CF₂ signal (coupling to three equivalent fluorine atoms) and a quartet for the -CF₃ signal (coupling to two equivalent fluorine atoms). ¹⁹F-¹⁹F coupling constants are typically larger than those for protons.[12]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. For **Sodium pentafluoropropionate**, the key diagnostic peaks are associated with the carboxylate group and the carbon-fluorine bonds.

- Carboxylate (COO^-) Stretching: Strong asymmetric and symmetric stretching bands are expected. The asymmetric stretch typically appears in the $1650\text{-}1550\text{ cm}^{-1}$ region, while the symmetric stretch is found in the $1450\text{-}1360\text{ cm}^{-1}$ region. The exact positions are sensitive to the solid-state environment.
- C-F Stretching: Very strong and broad absorption bands are characteristic of carbon-fluorine bonds and are expected in the $1300\text{-}1100\text{ cm}^{-1}$ region.

PubChem confirms the availability of ATR-IR and FTIR spectra for this compound, which can be used as a reference for identity confirmation.[3]

Conclusion

Sodium pentafluoropropionate is a well-defined, solid chemical with distinct physical properties shaped by its ionic nature and heavy fluorination. Key characteristics for laboratory professionals include its high melting point with decomposition, its hygroscopic nature requiring careful storage, and its characteristic spectroscopic signatures in ^{19}F NMR and IR spectroscopy. While quantitative data on solubility and density remain sparse in public literature, its qualitative behavior is understood. This guide provides the foundational knowledge required for the safe, effective, and strategic use of this important fluorinated building block in research and development.

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References

1. sigmaaldrich.com [sigmaaldrich.com]
2. Sodium pentafluoropropionate 98 378-77-8 [sigmaaldrich.com]
3. Sodium pentafluoropropionate | $\text{C}_3\text{F}_5\text{NaO}_2$ | CID 2733305 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. Sodium pentafluoropropionate - Pentafluoropropionic acid sodium salt, Perfluoropropionic acid sodium salt [sigmaaldrich.com]

- 5. Sodium pentafluoropropionate 98 378-77-8 [sigmaaldrich.com]
- 6. SODIUM PENTAFLUOROPROPIONATE | 378-77-8 [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Perfluoropropionic acid - Wikipedia [en.wikipedia.org]
- 10. 2,2,3,3,3-Pentafluoropropionic acid for synthesis 422-64-0 [sigmaaldrich.com]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
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